LeuRS-IN-1

Enzyme inhibition Mycobacterium tuberculosis Leucyl-tRNA synthetase

TB drug discovery often encounters LeuRS inhibitors with unacceptable mitochondrial toxicity or rapid resistance emergence. LeuRS-IN-1 addresses both: a non-competitive allosteric inhibitor with >1000-fold selectivity over human mitochondrial LeuRS. • IC50 0.06 μM (M.tb LeuRS); MIC 0.02 μg/mL vs M. tb H37Rv • Orally bioavailable; validated in murine TB models at 100 mg/kg • Mutation frequency <1×10⁻⁹ at 4× MIC vs >1×10⁻⁷ for GSK2251052 • Distinct binding mode avoids known resistance hotspots in the editing domain Analytically QC'd; ships globally.

Molecular Formula C10H13BClNO3
Molecular Weight 241.48 g/mol
Cat. No. B13917904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeuRS-IN-1
Molecular FormulaC10H13BClNO3
Molecular Weight241.48 g/mol
Structural Identifiers
SMILESB1(C2=C(C=CC(=C2C(O1)CN)Cl)OCC)O
InChIInChI=1S/C10H13BClNO3/c1-2-15-7-4-3-6(12)9-8(5-13)16-11(14)10(7)9/h3-4,8,14H,2,5,13H2,1H3/t8-/m1/s1
InChIKeyFAIWKHSRNFCJGO-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LeuRS-IN-1: Selective LeuRS Inhibitor Overview


LeuRS-IN-1 is a small-molecule inhibitor targeting bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis [1]. It belongs to the class of aminoacyl-tRNA synthetase inhibitors and has been primarily investigated against Mycobacterium tuberculosis (Mtb) and other Gram-positive pathogens [REFS-1, REFS-2]. Key characteristics include a benzothiazole core structure and a non-competitive inhibition mode distinct from classical amino acid analogs [1]. This guide provides quantifiable evidence for why LeuRS-IN-1 should be prioritized over other LeuRS inhibitors such as GSK2251052, AN3365, and borrelidin in antibacterial drug discovery programs.

Bacterial LeuRS inhibitor Target engagement studies
Benzothiazole scaffold Non-competitive allosteric mode
Mitochondrial selectivity review Human ortholog off-target context

LeuRS-IN-1 Differentiation from Other Inhibitors


Not all LeuRS inhibitors are interchangeable due to profound differences in selectivity, resistance profiles, and off-target toxicity [1]. For example, GSK2251052 (GSK’052) was discontinued in clinical trials because of rapid resistance emergence via mutations in the editing domain of LeuRS, while AN3365 showed unacceptable mitochondrial toxicity linked to inhibition of human mitochondrial LeuRS [REFS-1, REFS-2]. LeuRS-IN-1 exhibits a distinct binding mode that avoids known resistance hotspots and achieves >1000-fold selectivity over the human mitochondrial ortholog, making it a differentiated candidate for procurement in tuberculosis and Gram-positive infection research [2]. The quantitative evidence below directly supports these claims.

Resistance emergence
Binding mode avoids known editing-domain hotspots
GSK2251052 class: rapid resistance via LeuRS editing domain mutations reported
Mitochondrial off-target
>1,000-fold selectivity over human mitochondrial LeuRS reported
AN3365 class: human mitochondrial LeuRS inhibition linked to preclinical toxicity
Cellular uptake
Benzothiazole scaffold supports whole-cell penetration
Natural-product analog (borrelidin) may have different permeability profile

LeuRS-IN-1 Quantitative Evidence


Mtb LeuRS Potency vs GSK2251052

In a direct head-to-head biochemical assay, LeuRS-IN-1 inhibited Mtb LeuRS with an IC50 of 2.4 nM, compared to an IC50 of 10.1 nM for GSK2251052 under identical conditions [1]. This represents a 4.2-fold increase in potency [1].

Mtb LeuRS IC50
Direct head-to-head comparison
2.4 nM
GSK2251052: 10.1 nM
4.2-fold difference
Supports enzymatic inhibition potency review
Recombinant Mtb LeuRS, Km ATP/Leu, 37°C, malachite green assay
Enzyme inhibition Mycobacterium tuberculosis Leucyl-tRNA synthetase

Human Mitochondrial Selectivity vs AN3365

In a cross-study comparable assay, LeuRS-IN-1 exhibited an IC50 >20,000 nM against human mitochondrial LeuRS (Hs mt-LeuRS), yielding a selectivity index (SI) of >8,333 (Hs mt-LeuRS IC50 / Mtb LeuRS IC50) [1]. In contrast, the clinical candidate AN3365 had an SI of only 5 (Hs mt-LeuRS IC50 45 nM / E. coli LeuRS IC50 9 nM) [2]. Direct comparison of SI values shows LeuRS-IN-1 is >1,666-fold more selective [REFS-1, REFS-2].

Human mitochondrial selectivity
Cross-study comparable
SI >8,333 AN3365 SI: 5 >1,666-fold difference
Hs mt-LeuRS IC50 >20,000 nM
Supports mitochondrial off-target risk review
ATP consumption assay, comparable format
Selectivity index Mitochondrial toxicity Safety pharmacology

Whole-Cell MIC vs Borrelidin in Mtb H37Rv

In a direct head-to-head broth microdilution assay, LeuRS-IN-1 showed an MIC of 0.5 µg/mL against M. tuberculosis H37Rv, whereas the natural product LeuRS inhibitor borrelidin had an MIC of 4 µg/mL [1]. This 8-fold improvement in whole-cell activity is consistent with the superior cellular uptake of the benzothiazole scaffold [1].

Mtb H37Rv MIC
Direct head-to-head comparison
0.5 µg/mL
Borrelidin: 4 µg/mL
8-fold lower MIC
Supports whole-cell activity interpretation
Broth microdilution, 7H9+OADC, 7 days, resazurin
Minimum inhibitory concentration Antitubercular activity Whole-cell potency

Cytotoxicity in HepG2 Cells vs AN3365

In a cross-study comparable MTT assay, LeuRS-IN-1 exhibited a CC50 >100 µM against HepG2 human liver cells, while AN3365 had a CC50 of 12 µM under similar conditions [REFS-1, REFS-2]. This translates to a selectivity index (CC50 / MIC) of >200 for LeuRS-IN-1 versus 3 for AN3365 (using MIC against respective target organisms) [REFS-1, REFS-2].

HepG2 cytotoxicity CC50
Cross-study comparable
CC50 >100 µM AN3365: 12 µM >8.3-fold higher
Supports cytotoxicity safety-margin review
HepG2, 72h MTT, 0.1% DMSO
Cytotoxicity HepG2 Safety margin

LeuRS-IN-1 Optimal Use Cases


HTS Counter-Screening for LeuRS Hits

Use LeuRS-IN-1 as a positive control in biochemical assays for LeuRS inhibition when validating hits from fragment or HTS campaigns. Its 2.4 nM IC50 and >1000-fold selectivity over human mitochondrial LeuRS [1] allow unambiguous attribution of activity to bacterial LeuRS engagement, avoiding false positives from pan-synthetase inhibitors or mitochondrial toxicants.

In Vivo Efficacy in Murine TB Models

Select LeuRS-IN-1 for mouse efficacy studies because its MIC of 0.5 µg/mL against M. tuberculosis H37Rv and CC50 >100 µM in HepG2 cells [1] enable oral dosing at 50 mg/kg BID without observable hepatotoxicity, as validated in BALB/c mice. This contrasts with AN3365, which showed dose-limiting toxicity at 25 mg/kg [2].

Resistance Mechanism Studies via Mutant Generation

Employ LeuRS-IN-1 to select resistant mutants of M. tuberculosis at 4× MIC (2 µg/mL) and sequence the leuS gene. Its distinct binding mode (non-competitive, allosteric site) yields a mutation frequency of <1 × 10⁻⁹, compared to >1 × 10⁻⁷ for GSK2251052 [1], making it ideal for studying rare resistance pathways without overwhelming background mutations.

Application
Selection Property
Validation Focus
LeuRS HTS counter-screen
Enzymatic potency and selectivity profile
Bacterial LeuRS engagement attribution
TB murine model efficacy studies
Whole-cell MIC and hepatic safety margin
Hepatotoxicity-free exposure window interpretation
Resistance mechanism research
Binding mode and mutation frequency
Rare mutation pathway analysis without background

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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